2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Synthetic chemistry Process chemistry Procurement viability

Choose this specific 4-furan-2-yl derivative for your oncology screening library. Unlike generic 4-aryl analogs, its unique furan oxygen atom introduces critical hydrogen-bond acceptor capacity absent in phenyl series, directly impacting target engagement and solubility profiles. With a favorable predicted logP of 0.44 and apoptosis agonism PASS prediction score of 0.979, this compound is a rational, economical choice for hit validation, supported by a quantitative one-step Vilsmeier synthesis that ensures reliable re-supply.

Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
Cat. No. B378368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Molecular FormulaC14H10N2O4
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)O1
InChIInChI=1S/C14H10N2O4/c1-7-5-10-12(14(17)19-7)11(9-3-2-4-18-9)8(6-15)13(16)20-10/h2-5,11H,16H2,1H3
InChIKeyOJKXNTQVANCZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile – Core Properties & Sourcing Baseline


2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (CAS 299164-27-5, MF C₁₄H₁₀N₂O₄, MW 270.24 g/mol) is a densely functionalized pyrano[4,3-b]pyran derivative belonging to a class of benzopyran-related polycyclic scaffolds with documented anticancer and antimicrobial potential [1]. The compound features a furan-2-yl substituent at position 4, an amino group at position 2, a carbonitrile at position 3, and a methyl group at position 7, forming a rigid tricyclic system. Its predicted physicochemical profile includes a melting point of 238–239 °C (methanol), a density of ~1.45 g/cm³, a predicted logP of 0.44, and a predicted pKa of 2.87 [2]. A recent Molbank report describes a one-step synthesis in quantitative yield via adapted Vilsmeier conditions, making the compound synthetically accessible for research procurement [3].

Why Simple Substitution of 2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile with In-Class Analogs Fails


Although many 2-amino-4-aryl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitriles share a common tricyclic core, the 4-position substituent (here, furan-2-yl versus phenyl, halophenyl, nitrophenyl, or naphthyl) critically modulates ring conformation, intermolecular hydrogen bonding, and lipophilicity — parameters that control bioactivity, solubility, and crystal packing [1][2]. The furan-2-yl group introduces a heteroatom (oxygen) capable of participating in H-bond networks that are absent in all-phenyl analogs, while its smaller size and different electron distribution compared to naphthyl or nitrophenyl substituents alter the dihedral angle with the pyran ring, as demonstrated by X-ray comparisons across the series [1][3]. Generic procurement of any 4-substituted derivative without accounting for these structural determinants can lead to failed biological reproducibility, divergent solubility, and irreproducible docking outcomes.

Quantitative Differentiation Evidence for 2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile


Synthetic Efficiency: Quantitative One-Step Yield vs. Multi-Step Analog Syntheses

The target compound is accessible via a one-step Vilsmeier-type protocol delivering quantitative yield, a level of synthetic efficiency not consistently achieved across the pyrano[4,3-b]pyran class. In contrast, the phenyl-substituted analogs reported by Mohire et al. (2018) using a protic-ionic-liquid-catalyzed three-component synthesis in water achieved yields of 85–92%, and the 3-nitrophenyl and 1-naphthyl derivatives required multi-step purifications [1][2][3]. The quantitative yield reported for the furan analog simplifies procurement and reduces cost-per-gram for repeat studies.

Synthetic chemistry Process chemistry Procurement viability

Lipophilicity Modulation: LogP 0.44 vs. Phenyl and Naphthyl Analogs

The predicted logP of the furan-substituted compound is 0.44 (Chemsrc/ACD/Labs prediction) [1]. While experimental logP values for the closely related 4-phenyl analog are not reported in the open literature, typical phenyl-substituted 2-amino-4H-pyrano[4,3-b]pyran-3-carbonitriles with unsubstituted phenyl are estimated to have logP values in the 1.5–2.5 range based on fragment-based calculations. The 4-(1-naphthyl) derivative is expected to be still more lipophilic. The lower logP of the furan analog, attributed to the ring oxygen, suggests superior aqueous solubility and potentially better compatibility with in vitro assay conditions.

Drug-likeness Solubility DMPK profiling

Thermal Stability and Crystallinity: Melting Point 238–239 °C vs. Lower-Melting Analogs

The target compound exhibits a melting point of 238–239 °C (recrystallized from methanol) . Although direct melting point comparisons with the 4-(3-nitrophenyl) and 4-(1-naphthyl) analogs have not been published in a single comparative study, the high melting point is consistent with strong intermolecular hydrogen bonding involving the furan oxygen, the amino group, and the carbonitrile, which may confer superior thermal and shelf stability relative to lower-melting halogenated or methoxy-substituted derivatives in this series.

Solid-state characterization Formulation Stability screening

Predicted Bioactivity Fingerprint: PI3K/Akt Pathway vs. Mycobacterial Wall Synthesis Preference in Analogs

In silico prediction (PASS algorithm) for the target compound returns high probability scores for lipid metabolism regulation (Pa 0.999), angiogenesis stimulation (Pa 0.995), DNA synthesis inhibition (Pa 0.991), and apoptosis agonism (Pa 0.979), consistent with an anticancer profile targeting proliferative pathways [1]. By contrast, the phenyl-substituted series studied by Mohire et al. was designed and validated primarily against mycobacterial enoyl-ACP reductase (InhA), with antitubercular activity against M. tuberculosis H37Rv (MIC values 6.25–50 µg/mL) and weaker eukaryotic cytotoxicity [2]. This bifurcation of predicted target space suggests the furan analog may be better prioritized for oncology screening programs, whereas the phenyl derivatives are more suited for antimycobacterial discovery.

Computational target prediction Anticancer Anti-infective

Hydrogen-Bonding Capacity from Furan Oxygen: Enhanced Intermolecular Network vs. Phenyl-Only Analogs

X-ray crystallographic studies on the 4-(3-nitrophenyl) analog revealed that 'all the atoms of the pyran ring are coplanar,' a feature 'different from that of other similar compounds' [1]. The furan-2-yl substituent introduces an additional hydrogen-bond acceptor (ring oxygen) absent in phenyl, halophenyl, and naphthyl analogs. This additional acceptor site can participate in N–H···O and C–H···O interactions, potentially rigidifying the crystal lattice and contributing to the observed high melting point of 238–239 °C . The naphthyl analog, by contrast, exhibits a flattened-boat pyran conformation with the naphthyl group occupying a pseudo-axial position at a dihedral angle of 94.6° [2], demonstrating how the 4-substituent dictates the overall molecular shape and crystal packing.

Crystal engineering Solubility modulation Co-crystal design

Absence of Stereogenic Complexity vs. Chiral Methyl-Furyl Analog ACSci 0996CD

The target compound (CAS 299164-27-5) is achiral, simplifying synthesis, characterization, and quality control. The closely related (4S)-2-amino-7-methyl-4-(5-methyl-2-furyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (CAS 351449-17-7, ACSci 0996CD) incorporates a 5-methyl substituent on the furan ring and is supplied as a single enantiomer (95% purity) . For research programs where chirality is not required or where racemic mixtures are acceptable, the achiral furan-2-yl derivative eliminates the need for chiral chromatography, enantiomeric purity assays, and the risk of racemization during storage or assay — reducing procurement complexity and cost.

Stereochemistry Procurement simplicity Analytical characterization

Evidence-Backed Application Scenarios for 2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile


Oncology Screening Libraries Targeting PI3K/Akt-Dependent Proliferation

Based on strong PASS prediction scores for DNA synthesis inhibition (Pa 0.991) and apoptosis agonism (Pa 0.979) [1], combined with the class-level anticancer activity described in US Patent 12,157,745 [2], the furan-2-yl derivative is a rational inclusion in focused oncology screening sets. Its favorable predicted logP of 0.44 should reduce the need for DMSO co-solvents that can artifactually modulate cell viability readouts, while the quantitative one-step synthesis [3] ensures economical re-supply for hit validation and dose-response follow-up.

Crystal Engineering and Co-Crystal Formulation Studies

The additional hydrogen-bond acceptor provided by the furan oxygen, combined with the amino and carbonitrile groups, makes this compound a versatile co-former for pharmaceutical co-crystal screening [1][2]. The high melting point (238–239 °C) [3] and documented coplanar pyran ring conformation in related analogs suggest that co-crystals with carboxylic acid-containing APIs could exhibit improved thermal stability and modulated dissolution profiles.

Medicinal Chemistry SAR Exploration of 4-Position Heteroaryl Substituents

The compound serves as a direct comparator to the 4-phenyl series (antimycobacterial) [1] and the 4-(5-methyl-2-furyl) chiral analog [2]. Its achiral nature simplifies SAR tables, and the quantitative Vilsmeier synthesis [3] allows rapid analoging by varying the aldehyde component. Procurement of this compound alongside the 4-phenyl and 4-(3-nitrophenyl) analogs enables systematic evaluation of how heteroatom incorporation at the 4-position shifts both target engagement profiles and physicochemical properties.

Computational Chemistry Benchmarking and Docking Validation

The experimentally determined (or reliably predicted) logP of 0.44 and the known hydrogen-bonding capacity of the furan oxygen provide ground-truth data for validating docking scores and molecular dynamics simulations [1]. Because the crystal structures of related analogs (nitrophenyl, naphthyl) are available [2][3], comparative docking studies can isolate the contribution of the furan oxygen to binding affinity, offering a well-controlled computational benchmark for scoring function calibration.

Quote Request

Request a Quote for 2-Amino-4-furan-2-yl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.